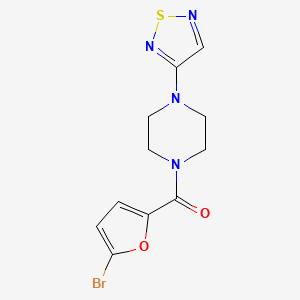
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as BFT, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antileishmanial Activities
Research into derivatives of 1,3,4-thiadiazole amide compounds containing piperazine has shown that these compounds exhibit significant inhibitory effects against various microorganisms. For example, certain compounds have demonstrated inhibitory activities against Xanthomonas campestris pv. oryzae, as well as antileishmanial activity against the promastigote and amastigote forms of Leishmania major. These findings suggest potential applications in developing new antimicrobial and antileishmanial agents (Xia, 2015), (Tahghighi et al., 2011).
Antiviral and Antimicrobial Activities
Novel urea and thiourea derivatives of piperazine doped with febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This indicates their potential use in treating viral infections and bacterial diseases (Reddy et al., 2013).
Antimycobacterial Agents
A series of 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives have been designed and synthesized for testing against the Mycobacterium H37Rv strain. Some of these compounds have shown strong efficacy, highlighting their potential as dynamic antimycobacterial agents (Patel & Rohit, 2021).
Antibacterial Activities
Compounds synthesized from 1-(5-Bromofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine have been evaluated for their antibacterial activities against various bacterial strains. Results indicate that some derivatives exhibit better antibacterial activities, offering a promising avenue for the development of new antibacterial agents (Qi, 2014).
properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2S/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIOFGGJUCCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2452579.png)
![3-[(Oxan-4-yl)methyl]morpholine](/img/structure/B2452581.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide](/img/structure/B2452584.png)
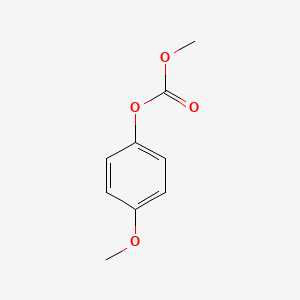
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-6-(2-methylpropoxy)pyridine-3-carboxamide hydrochloride](/img/structure/B2452588.png)
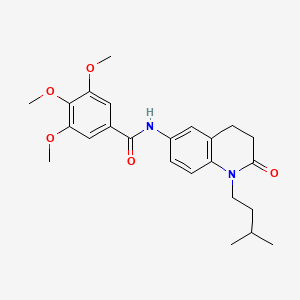
![N-(2-chlorobenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2452591.png)
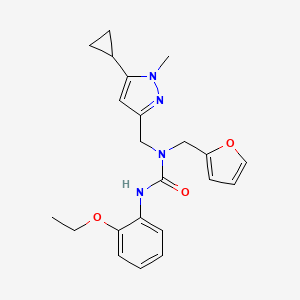

![Ethyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate hydrochloride](/img/structure/B2452595.png)
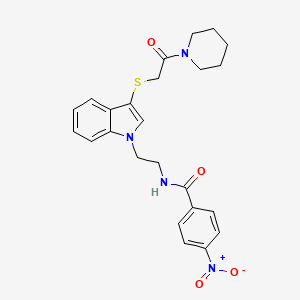
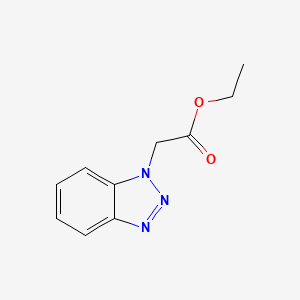
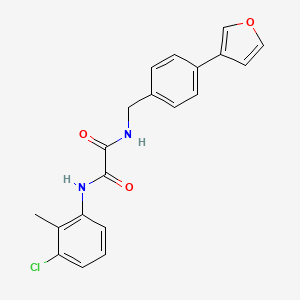
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)